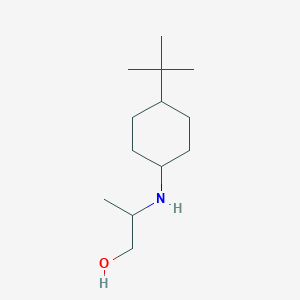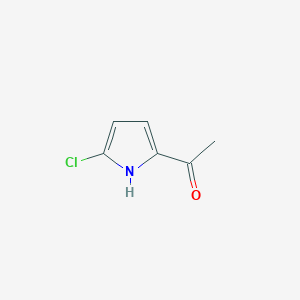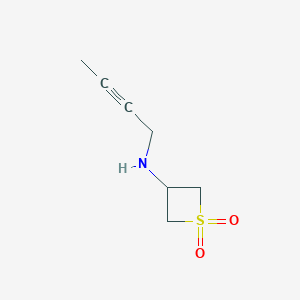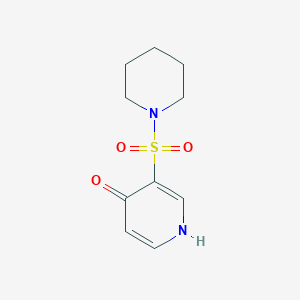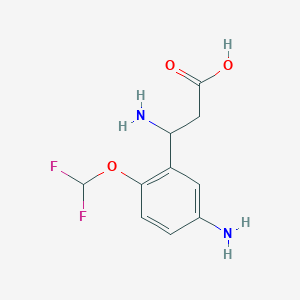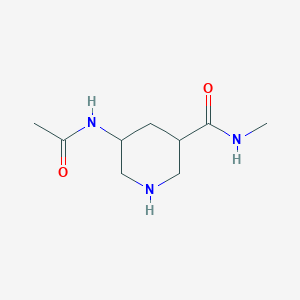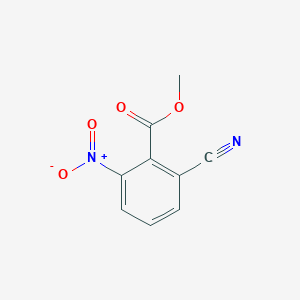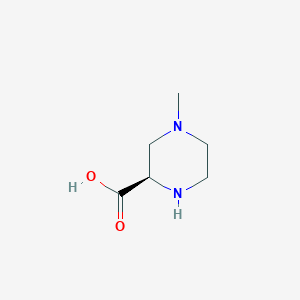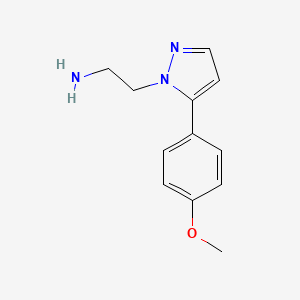![molecular formula C13H20F3N3O5 B13015331 3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)
3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing. Let’s break it down:
-
3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid: is a complex molecule with a fused imidazole and pyrazine ring system. The presence of the keto group (3-oxo) suggests potential reactivity.
-
2,2,2-trifluoroacetic acid: is a strong organic acid containing three fluorine atoms. It’s often used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes::
-
Imidazole-Pyrazine Fusion: : The core structure forms by fusing an imidazole ring with a pyrazine ring. This can be achieved through cyclization reactions using appropriate precursors.
-
Trifluoroacetylation: : The trifluoroacetic acid moiety is introduced via acylation reactions. For example, reacting the core structure with trifluoroacetic anhydride or trifluoroacetyl chloride.
- Large-scale production typically involves stepwise synthesis, purification, and isolation. Precise conditions depend on the specific synthetic route chosen.
Chemical Reactions Analysis
Oxidation: The keto group (3-oxo) can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the keto group yields the corresponding alcohol.
Substitution: The trifluoroacetic acid group can participate in nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acyl chlorides (for acylation), and strong acids (for hydrolysis).
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it target specific receptors or enzymes?
Chemistry: Explore its reactivity in various transformations.
Biology: Study its impact on cellular processes.
Mechanism of Action
Targets: Identify molecular targets (enzymes, proteins) affected by this compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related molecules.
Similar Compounds: Explore other imidazole/pyrazine derivatives.
Properties
Molecular Formula |
C13H20F3N3O5 |
|---|---|
Molecular Weight |
355.31 g/mol |
IUPAC Name |
3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H19N3O3.C2HF3O2/c1-11(2,9(15)16)7-13-6-8-5-12-3-4-14(8)10(13)17;3-2(4,5)1(6)7/h8,12H,3-7H2,1-2H3,(H,15,16);(H,6,7)/t8-;/m0./s1 |
InChI Key |
FHYNBAXMXSTRBT-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(CN1C[C@@H]2CNCCN2C1=O)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)(CN1CC2CNCCN2C1=O)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


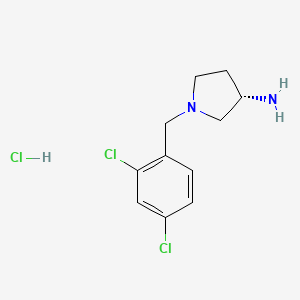
![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)
